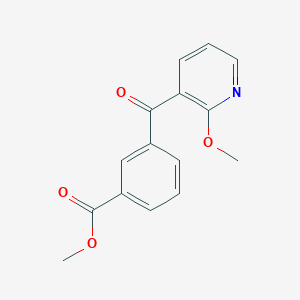
3-(2-甲氧基烟酰基)苯甲酸甲酯
描述
Methyl 3-(2-methoxynicotinoyl)benzoate is a novel nicotinate ester derivative with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol. This compound is used in various scientific research applications due to its unique chemical structure and properties.
科学研究应用
Methyl 3-(2-methoxynicotinoyl)benzoate is used in a wide range of scientific research applications, including:
作用机制
Mode of Action
The exact mechanism of action of Methyl 3-(2-methoxynicotinoyl)benzoate remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .
Biochemical Pathways
Given its potential cholinergic properties and its effects on dopamine and serotonin, it may interact with neurotransmitter systems in the brain . .
Result of Action
Its potential cholinergic properties and effects on dopamine and serotonin suggest it may have impacts on neuronal function and neurotransmission . .
生化分析
Metabolic Pathways
Methyl 3-(2-methoxynicotinoyl)benzoate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is metabolized through pathways that include nicotinic acid metabolism and benzoate catabolism. These pathways involve enzymes such as nicotinic acid phosphoribosyltransferase and benzoate 1,2-dioxygenase, which play critical roles in the compound’s biotransformation and elimination.
Transport and Distribution
The transport and distribution of Methyl 3-(2-methoxynicotinoyl)benzoate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution pattern of Methyl 3-(2-methoxynicotinoyl)benzoate can influence its bioavailability and efficacy in various tissues.
Subcellular Localization
Methyl 3-(2-methoxynicotinoyl)benzoate exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxynicotinoyl)benzoate typically involves the esterification of 3-(2-methoxynicotinoyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of Methyl 3-(2-methoxynicotinoyl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Methyl 3-(2-methoxynicotinoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Formation of 3-(2-methoxynicotinoyl)benzoic acid.
Reduction: Formation of 3-(2-methoxynicotinoyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
相似化合物的比较
属性
IUPAC Name |
methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-19-14-12(7-4-8-16-14)13(17)10-5-3-6-11(9-10)15(18)20-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAGMUOKUSJIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642156 | |
| Record name | Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-83-6 | |
| Record name | Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















